8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine
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Overview
Description
8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine is a heterocyclic compound that features a fused ring system combining thiazole and benzothiazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine typically involves the cyclization of appropriately substituted thioamides and amines. One classical method involves the Jacobsen cyclization of thioamide to the corresponding thiazole derivative using aqueous potassium ferricyanide as an oxidant . Another approach includes the reaction of dichloroethylamides with aryl isothiocyanates and Lawesson’s reagent to yield the desired thiazolo compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include continuous flow reactions and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions: 8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms in the thiazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated thiazole rings.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine is not fully elucidated, but it is believed to interact with various molecular targets and pathways. The compound’s heterocyclic structure allows it to engage in π-π interactions and hydrogen bonding, potentially affecting enzyme activity and cellular processes. Further research is needed to fully understand its molecular targets and pathways.
Comparison with Similar Compounds
Benzothiazole: A related compound with a benzene ring fused to a thiazole ring, known for its biological activities and industrial applications.
Thiazolothiazole: Another similar compound with a fused thiazole-thiazole ring system, used in organic electronics.
Uniqueness: 8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine is unique due to its specific fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in both research and industry.
Properties
CAS No. |
36338-74-6 |
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Molecular Formula |
C9H6N2S2 |
Molecular Weight |
206.3 g/mol |
IUPAC Name |
8H-[1,3]thiazolo[5,4-h][1,4]benzothiazine |
InChI |
InChI=1S/C9H6N2S2/c1-2-7-8(11-5-13-7)9-6(1)10-3-4-12-9/h1-3,5H,4H2 |
InChI Key |
CCILLMIJSCLKDK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=C(S1)C3=C(C=C2)SC=N3 |
Origin of Product |
United States |
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